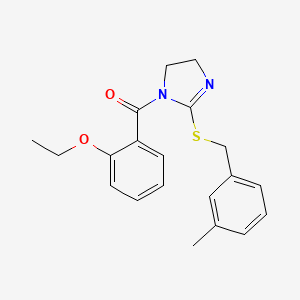

(2-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

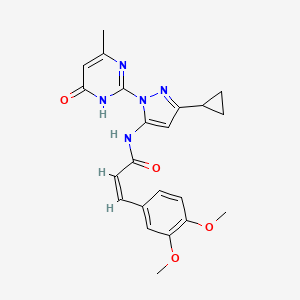

Description

Synthesis Analysis

The synthesis of compounds structurally similar to "(2-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" involves multi-step chemical reactions. These reactions typically include condensation, bromination, and demethylation processes, and the use of catalysts like potassium carbonate (K2CO3) and anhydrous zinc chloride in different solvents such as ethanol and DMF (Dimethylformamide) (Bhole & Bhusari, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic methods, including 1H-NMR, 13C-NMR, and ESI-LCMS (Electrospray Ionization Liquid Chromatography Mass Spectrometry). These methods provide detailed information on the molecular framework and the nature of substituents attached to the core structure (Rashmi et al., 2014).

Chemical Reactions and Properties

Compounds in this category participate in various chemical reactions, contributing to their diverse applications. They exhibit reactivity typical of methanones, such as undergoing further condensation reactions or participating in the formation of larger heterocyclic systems (Patel et al., 2010). The presence of functional groups like thioether and imidazole rings adds to their chemical versatility.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the specific substituents and the overall molecular conformation. These properties are often determined using X-ray crystallography and melting point analysis, providing insight into the compound's stability and behavior under different physical conditions (Shahana & Yardily, 2020).

Scientific Research Applications

Synthesis and Characterization

- Oligobenzimidazoles Synthesis : A study discussed the synthesis of benzimidazole monomers, including (2-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, exploring their optical, electrical, electrochemical, and thermal properties (Anand & Muthusamy, 2018).

Antioxidant and Antimicrobial Activities

- Antioxidant and Antimicrobial Evaluation : Another study synthesized a series of compounds including analogs of this compound and evaluated their antioxidant and antimicrobial activities (Bassyouni et al., 2012).

Directed Metalation in Synthesis

- Functionalised Benzo[b]thiophenes Synthesis : A study utilized directed metalation techniques for the synthesis of key intermediates related to benzothienopyranones, which includes derivatives of this compound (Pradhan & De, 2005).

Novel Derivative Synthesis and Biological Properties

- Synthesis of Novel Derivatives : Research was conducted to synthesize and characterize novel derivatives of this compound, exploring their antimicrobial, antioxidant, and docking properties (Rashmi et al., 2014).

Imidazole Derivatives and Antimicrobial Activity

- Imidazole Bearing Isoxazole Derivatives : A study focused on the synthesis of imidazole derivatives including 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, showing potential antimicrobial activity (Maheta, Patel, & Naliapara, 2012).

Synthesis of Thieno[2,3-b]-Thiophene Derivatives

- New Thieno[2,3-b]-Thiophene Derivatives : Research on the synthesis of new thieno[2,3-b]-thiophene derivatives, including those related to this compound was conducted (Mabkhot, Kheder, & Al-Majid, 2010).

Microwave Assisted Synthesis

- Microwave Assisted Synthesis : A study utilized microwave irradiation for synthesizing substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones, exhibiting antibacterial and antifungal activities (Ashok et al., 2017).

Structure Elucidation of Imidazolone

- Structure Elucidation : Research on the synthesis and structure elucidation of 4-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methylene)-2-phenyl-1H-imidazol-5(4H)-one, a related compound, was conducted (Vahedi, Nami, & Nami, 2010).

Antimicrobial Activity and Cytotoxicity Studies

- Antimicrobial Activity and Cytotoxicity : A study synthesized novel benzofuran-based 1,2,3-triazoles and evaluated their antimicrobial activity, including derivatives of this compound (Sunitha et al., 2017).

properties

IUPAC Name |

(2-ethoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-3-24-18-10-5-4-9-17(18)19(23)22-12-11-21-20(22)25-14-16-8-6-7-15(2)13-16/h4-10,13H,3,11-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLWYTWQCBLWIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2491036.png)

![3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2491038.png)

![3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491042.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2491045.png)

![5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491051.png)

![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2491052.png)